8-Oxododecanoic acid
CAS No.: 92037-99-5
Cat. No.: VC2289124
Molecular Formula: C12H22O3
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92037-99-5 |
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Molecular Formula | C12H22O3 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | 8-oxododecanoic acid |
Standard InChI | InChI=1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) |
Standard InChI Key | AKUXZPGBXGKAGN-UHFFFAOYSA-N |
SMILES | CCCCC(=O)CCCCCCC(=O)O |
Canonical SMILES | CCCCC(=O)CCCCCCC(=O)O |
Introduction
Chemical Identification and Structure
Basic Information
8-Oxododecanoic acid is a fatty acid derivative with the molecular formula C₁₂H₂₂O₃. This compound belongs to the class of oxo fatty acids, which are characterized by the presence of a ketone group in addition to the carboxylic acid functionality . It has a CAS registry number of 92037-99-5, which serves as its unique identifier in chemical databases and literature . The systematic naming follows the IUPAC conventions for organic compounds, with the "8-oxo" prefix indicating the position of the ketone group on the carbon chain.
Structural Properties
The molecular structure of 8-Oxododecanoic acid consists of a twelve-carbon chain with a carboxylic acid group (-COOH) at one end and a ketone group (C=O) at the eighth carbon position. Its molecular weight is 214.30 g/mol, making it a relatively small organic molecule compared to complex biomolecules . The compound can be represented by several chemical identifiers, including:
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InChI notation: InChI=1/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15)
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The structure features both polar and nonpolar regions, contributing to its chemical behavior and interaction potential in biological systems.
Physical Properties
Appearance and State
8-Oxododecanoic acid appears as a solid at room temperature, which is consistent with many medium-chain fatty acids and their derivatives . The physical state is an important consideration for both laboratory handling and industrial applications, influencing storage requirements and processing methods. Unlike some similar compounds that may be liquids or oils at ambient conditions, this compound maintains a solid form, suggesting relatively strong intermolecular forces.
Brand/Reference | Purity | Physical Form | Molecular Weight | Availability Status |
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IN-DA00GZ7D | 95% | Solid | 214.3013 g/mol | Available |
10-F207264 | 97.0% | Not specified | 214.3050 g/mol | Available |
3D-SDA03799 | Min. 95% | Not specified | 214.3 g/mol | Discontinued |
Table 1: Commercial specifications of 8-Oxododecanoic acid from different suppliers
The pricing structure varies significantly based on quantity and purity, with current market prices ranging from approximately €302 for 50mg to €643 for 100mg for the 95% purity grade product . These price points reflect its specialized nature and limited production scale.
Synthetic Approaches and Related Compounds
Comparison with Structurally Similar Compounds
8-Oxododecanoic acid shares structural similarities with other oxo fatty acids, particularly 8-Oxodecanoic acid (CAS: 3006-51-7). The primary difference between these compounds is the carbon chain length: 8-Oxododecanoic acid contains twelve carbon atoms (C₁₂H₂₂O₃), while 8-Oxodecanoic acid has ten carbon atoms (C₁₀H₁₈O₃) . This difference in chain length affects properties such as melting point, solubility, and biological activity, though both compounds retain the characteristic ketone group at the eighth position.
Structural Relationship Table
Compound | Molecular Formula | Molecular Weight | Key Structural Feature | CAS Number |
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8-Oxododecanoic acid | C₁₂H₂₂O₃ | 214.30 g/mol | 12C chain with ketone at C8 | 92037-99-5 |
8-Oxodecanoic acid | C₁₀H₁₈O₃ | 186.25 g/mol | 10C chain with ketone at C8 | 3006-51-7 |
Table 2: Comparison of 8-Oxododecanoic acid with the structurally related 8-Oxodecanoic acid
Research Applications and Biological Significance
Synthetic Applications
The compound may serve as an important intermediate in organic synthesis due to its bifunctional nature, containing both ketone and carboxylic acid groups. These functional groups provide reaction sites for further modifications, making the compound valuable in the synthesis of more complex molecules. The patent literature mentions the use of "8-oxododecanoic acid ethyl ester" as a starting material in synthetic procedures, indicating its utility in pharmaceutical compound development .
Analytical Methods for Identification and Quantification
Spectroscopic Identification
Standard analytical techniques for the identification and characterization of 8-Oxododecanoic acid likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy - particularly useful for confirming the positions of the ketone and carboxylic acid functional groups
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Infrared (IR) spectroscopy - for identifying the characteristic absorption bands of the ketone (typically around 1710-1720 cm⁻¹) and carboxylic acid (typically around 1700-1725 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching)
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Mass spectrometry - for confirming the molecular weight and fragmentation pattern
These analytical approaches are standard for fatty acid derivatives and would be essential for confirming the identity and purity of 8-Oxododecanoic acid in research applications.
Limitations in Current Research and Future Directions
Research Gaps
Based on the available search results, comprehensive studies specifically focused on 8-Oxododecanoic acid appear to be limited. Most information relates to its chemical identity, commercial availability, and potential applications rather than detailed research findings. This suggests an opportunity for more dedicated research into its biological activities, metabolic pathways, and potential therapeutic applications.
Future Research Opportunities
Future research directions could include:
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Exploration of its role in lipid metabolism and potential implications for metabolic disorders
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Investigation of structure-activity relationships compared to other oxo fatty acids with varying chain lengths
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Development of synthetic derivatives with enhanced biological activities
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Detailed mechanistic studies on its potential role in cholesterol management, as suggested by patent literature
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